molecular formula C7H21NSi2 B1587231 N,N-Dimethylaminopentamethyldisilane CAS No. 26798-98-1

N,N-Dimethylaminopentamethyldisilane

Cat. No.: B1587231
CAS No.: 26798-98-1
M. Wt: 175.42 g/mol
InChI Key: IVTCBXOCUPSOGP-UHFFFAOYSA-N
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Description

N,N-Dimethylaminopentamethyldisilane: is an organosilicon compound with the molecular formula C7H21NSi2. It is a clear, straw-colored liquid with an acrid, amine-like odor. This compound is part of the organosilane family and is known for its unique chemical properties and applications in various fields, including optoelectronics, ceramics, and pharmaceuticals .

Mechanism of Action

Target of Action

N,N-Dimethylaminopentamethyldisilane is primarily used as a chemical intermediate . It is used in the synthesis of various compounds, serving as a building block in chemical reactions . The primary targets of this compound are therefore the reactant molecules it interacts with in these synthesis processes.

Mode of Action

The mode of action of this compound involves its interaction with other reactants in chemical synthesis processes. It participates in reactions to form new compounds, contributing its molecular structure to the resulting products . The exact nature of these interactions depends on the specific synthesis process and the other reactants involved.

Biochemical Pathways

This compound is involved in various biochemical pathways, depending on the specific synthesis process it is used in. It can contribute to the formation of a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These compounds can then participate in further biochemical reactions, leading to a variety of downstream effects.

Result of Action

The result of this compound’s action is the formation of new compounds through chemical synthesis. These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties .

Action Environment

The action of this compound is influenced by various environmental factors. For example, it can react with moisture and water, leading to the formation of additional dimethylamine . Therefore, the conditions under which this compound is stored and used can significantly impact its reactivity, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N-Dimethylaminopentamethyldisilane typically involves a multi-step synthetic route:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for larger scale production. These methods ensure higher yields and purity levels suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylaminopentamethyldisilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ozone.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products:

Scientific Research Applications

N,N-Dimethylaminopentamethyldisilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Hexamethyldisilane
  • Pentamethylchlorodisilane
  • Trimethylchlorosilane

Comparison: N,N-Dimethylaminopentamethyldisilane is unique due to its dual functional groups (dimethylamino and pentamethyldisilane), which provide it with distinct reactivity and versatility compared to similar compounds. While hexamethyldisilane and pentamethylchlorodisilane are primarily used as intermediates in synthesis, this compound’s dual functionality allows it to participate in a broader range of chemical reactions and applications .

Properties

IUPAC Name

N-[dimethyl(trimethylsilyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21NSi2/c1-8(2)10(6,7)9(3,4)5/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTCBXOCUPSOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370000
Record name N,N-DIMETHYLAMINOPENTAMETHYLDISILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26798-98-1
Record name N,N-DIMETHYLAMINOPENTAMETHYLDISILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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